

Application Notes and Protocols: Reconstitution and Use of 2',3'-cGAMP Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-cGAMP sodium

Cat. No.: B8107702

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Introduction

2',3'-cyclic GMP-AMP (2',3'-cGAMP) is an endogenous second messenger produced in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA.[1][2][3] It is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][3][4][5] Upon binding to STING, 2',3'-cGAMP initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, thereby playing a crucial role in antiviral and antitumor immunity.[3][6]

These application notes provide detailed protocols for the reconstitution of lyophilized **2',3'-cGAMP sodium** salt and its application in common in vitro and cellular assays.

Product Information

| Property | Value | Reference |
|-----------------------|--|-----------|
| Alternate Names | 2'-3'-Cyclic GMP-AMP, Guanosine-Adenosine 2',3'- cyclic monophosphate | [1] |
| Molecular Formula | C ₂₀ H ₂₂ N ₁₀ Na ₂ O ₁₃ P ₂ | [1][2] |
| Molecular Weight | 718.37 g/mol (may vary slightly based on hydration) | [1][7][8] |
| Purity | ≥95-98% (as determined by HPLC) | [1][4][8] |
| Appearance | White to off-white lyophilized powder | [4][9] |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for at least 24 months. | [1] |

Reconstitution of 2',3'-cGAMP Sodium Salt

Proper reconstitution of lyophilized 2',3'-cGAMP is critical for its biological activity. The choice of solvent depends on the intended application. For most in vitro and cell-based assays, sterile, endotoxin-free water, PBS, or DMSO are recommended.

Materials Required:

- Lyophilized **2',3'-cGAMP sodium salt**
- Sterile, endotoxin-free water[10][11][12][13] or DMSO[1][7][14]
- Sterile, low-retention polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Reconstitution Protocol:

- **Equilibration:** Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from accumulating on

the product.

- **Solvent Addition:** Briefly centrifuge the vial to ensure the powder is at the bottom. Carefully add the desired volume of solvent (e.g., endotoxin-free water or DMSO) to the vial to achieve the desired stock concentration.
- **Dissolution:** Gently vortex or pipette the solution up and down to ensure complete dissolution. If using water, sonication may be used to aid dissolution if precipitation is observed.^[14]
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes in sterile polypropylene tubes.^[1] Store the aliquots at -20°C or -80°C.

Solubility and Stock Solution Stability

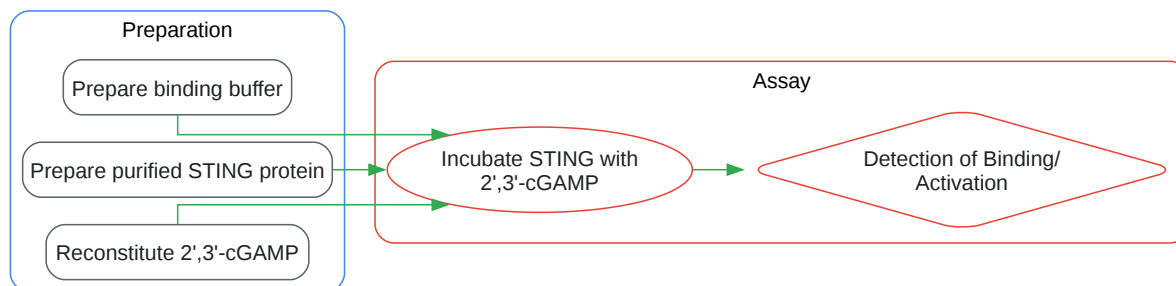
| Solvent | Maximum Solubility/Concentration | Storage of Stock Solution |
|---------|--|---|
| Water | ≥ 10 mg/mL ^[1] or 50 mM ^{[8][15]} | Store at -20°C for up to 1 month ^{[1][7][14]} or at -80°C for up to 6 months. ^{[9][14]} Avoid freeze-thaw cycles. |
| DMSO | 50 mg/mL ^[1] or 100 mg/mL ^[7] | Store at -20°C for up to 1 month ^{[1][7][14]} or at -80°C for up to 1 year. ^[7] Avoid freeze-thaw cycles. |

Application Protocols

In Vitro STING Activation Assay

This protocol describes a general method for assessing the direct binding and activation of STING by 2',3'-cGAMP. This can be measured through various methods, including fluorescence polarization, surface plasmon resonance, or by monitoring STING conformational changes and downstream signaling in cell-free systems.

Experimental Workflow for In Vitro STING Activation



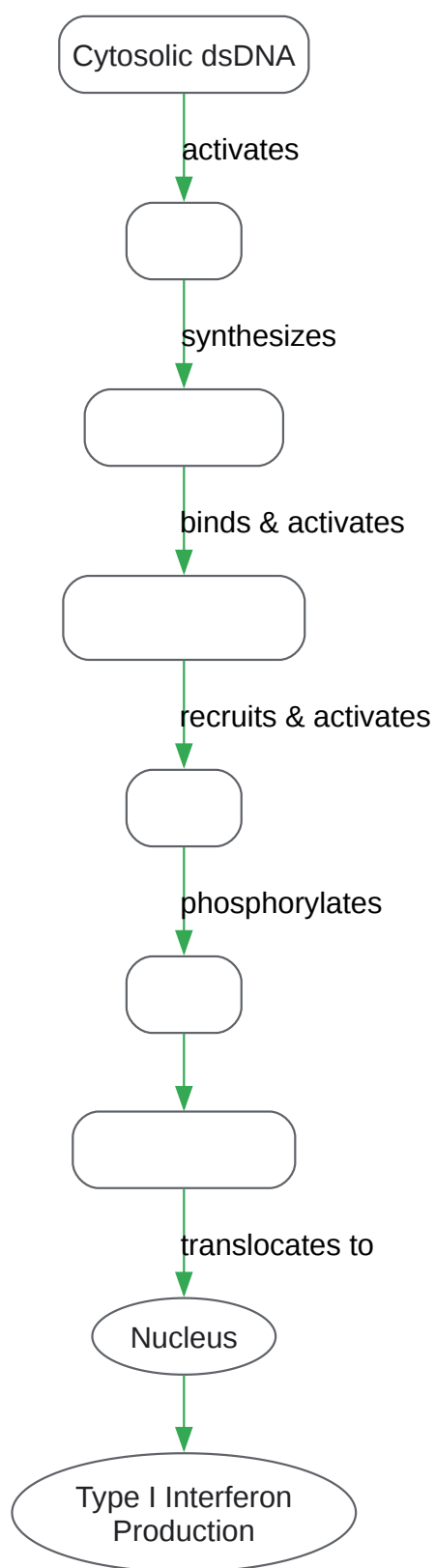
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Caption: Workflow for in vitro STING activation by 2',3'-cGAMP.

Cellular STING Activation Assay

This protocol outlines the steps to activate the STING pathway in cultured cells using 2',3'-cGAMP. Activation is typically assessed by measuring the phosphorylation of STING and IRF3, or by quantifying the production of type I interferons (e.g., IFN- β).

Signaling Pathway of cGAS-STING



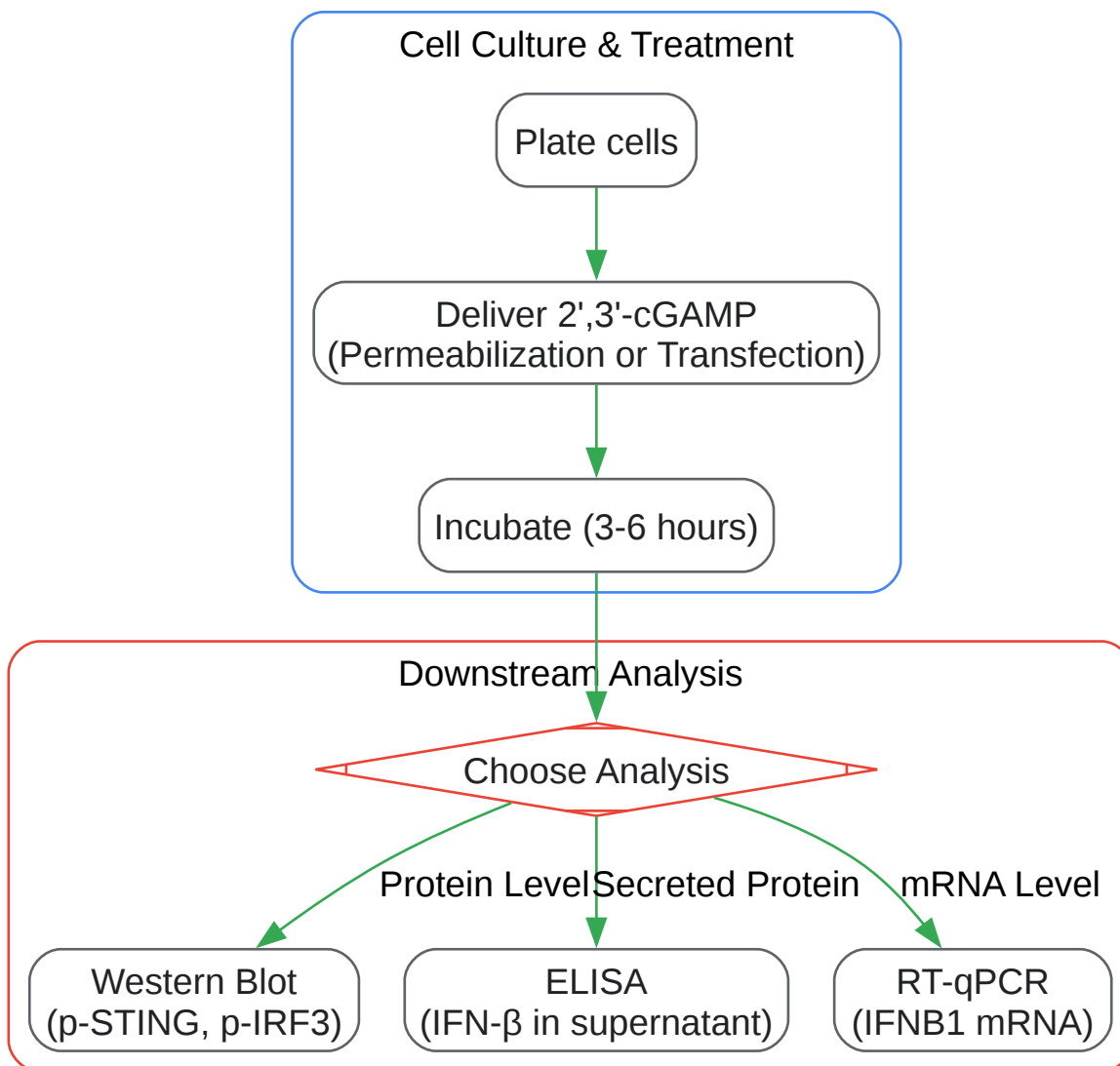
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Caption: The cGAS-STING signaling pathway.

- Cell Lines: THP-1 (human monocytic), HEK293T (human embryonic kidney), or other cell lines expressing STING.
- Transfection Reagent: Digitonin for cell permeabilization, or a lipid-based transfection reagent like Lipofectamine.
- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and antibiotics.
- Reagents for Analysis: Antibodies for Western blotting (e.g., anti-phospho-STING, anti-phospho-IRF3), ELISA kits for IFN- β quantification.
- Option A: Digitonin Permeabilization
 - Plate cells (e.g., THP-1) at a suitable density in a 24-well plate and allow them to adhere overnight.
 - Prepare a digitonin permeabilization buffer (e.g., 10 μ g/mL digitonin in a buffer containing HEPES, KCl, MgCl₂, and sucrose).[\[7\]](#)
 - Dilute the reconstituted 2',3'-cGAMP to the desired final concentration (e.g., 1-25 μ M) in the permeabilization buffer.[\[7\]](#)
 - Aspirate the culture medium and gently wash the cells with warm PBS.
 - Add the 2',3'-cGAMP-containing permeabilization buffer to the cells and incubate for 30 minutes at 37°C.[\[7\]](#)
 - Remove the permeabilization buffer and replace it with fresh, complete culture medium.
 - Incubate the cells for the desired time (e.g., 3-6 hours) before downstream analysis.[\[1\]](#)
- Option B: Lipid-Based Transfection
 - Plate cells as described above.
 - On the day of transfection, prepare complexes of 2',3'-cGAMP and the transfection reagent in a serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions.[\[16\]](#) A typical starting concentration for 2',3'-cGAMP is 1-10 μ g/mL.[\[1\]](#)[\[16\]](#)

- Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.[1]
- Replace the transfection medium with fresh, complete culture medium and incubate for the desired duration before analysis.
- Western Blotting: Lyse the cells and perform SDS-PAGE to detect the phosphorylation of STING (Ser366) and IRF3 (Ser396).[1]
- ELISA: Collect the cell culture supernatant to quantify the amount of secreted IFN- β using a commercially available ELISA kit.[17]

Experimental Workflow for Cellular STING Activation



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Caption: Workflow for cellular STING activation and analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of 2',3'-cGAMP.

| Parameter | Value | Cell Line/System | Reference |
|--|--|-----------------------|---|
| Binding Affinity (Kd) to human STING | 3.79 nM | In vitro | [1] [2] [7] |
| EC ₅₀ for IFN- β mRNA induction | 19.4 nM | L929 cells | [2] |
| Working Concentration (Cell Transfection) | 1 - 10 μ g/mL | THP-1 cells | [1] |
| Working Concentration (Digitonin) | ~25 μ M | A549 cells | [7] |
| In vivo dose (mouse) | 10 μ g per tumor, intratumoral injection | B16F10 melanoma model | [18] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|----------------------------------|--|---|
| Low or no STING activation | 1. Inefficient delivery of 2',3'-cGAMP into cells.2. Low STING expression in the cell line.3. Degraded 2',3'-cGAMP stock solution. | 1. Optimize the transfection reagent or digitonin concentration. Titrate the amount of 2',3'-cGAMP used.2. Confirm STING expression by Western blot. Use a positive control cell line (e.g., THP-1).3. Use a fresh aliquot of 2',3'-cGAMP. Avoid multiple freeze-thaw cycles. |
| High background in ELISA/Western | 1. Contamination of reagents.2. Non-specific antibody binding. | 1. Use sterile, endotoxin-free reagents. [10] [11] [12] [13] 2. Optimize antibody concentrations and blocking conditions. |
| Inconsistent results | 1. Inaccurate pipetting of viscous stock solutions.2. Variability in cell health or density. | 1. Use reverse pipetting for viscous solutions like DMSO. Ensure complete mixing.2. Maintain consistent cell culture practices. Ensure cells are healthy and plated at a consistent density. |

Conclusion

2',3'-cGAMP sodium salt is a powerful tool for studying the cGAS-STING pathway. Proper handling, reconstitution, and storage are essential for obtaining reliable and reproducible results. The protocols provided here serve as a guide for researchers to effectively utilize this compound in a variety of experimental settings to explore its role in innate immunity, cancer, and infectious diseases.

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- To cite this document: BenchChem. [Application Notes and Protocols: Reconstitution and Use of 2',3'-cGAMP Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at:

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